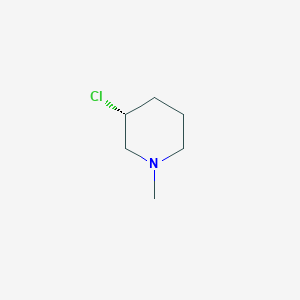

(R)-3-Chloro-1-methyl-piperidine

Description

Significance of Chiral Piperidine (B6355638) Scaffolds in Synthetic Chemistry

Chiral piperidine scaffolds are a cornerstone in the synthesis of a multitude of biologically active molecules and complex natural products. thieme-connect.comresearchgate.net The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent feature in numerous pharmaceuticals. researchgate.netnih.govnih.govnih.gov The introduction of chirality into this scaffold dramatically expands its utility, allowing for the precise three-dimensional arrangement of substituents, which is often crucial for biological activity. researchgate.netthieme-connect.com

The strategic incorporation of chiral piperidine units can profoundly influence a molecule's properties by:

Modulating Physicochemical Properties: Affecting solubility, lipophilicity, and crystal packing. researchgate.netresearchgate.net

Enhancing Biological Activities and Selectivity: The specific stereochemistry can lead to improved binding affinity and selectivity for biological targets. researchgate.netresearchgate.net

Improving Pharmacokinetic Profiles: Influencing absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netresearchgate.net

The synthesis of these chiral scaffolds can be approached through various strategies, including the use of a chiral pool, resolution of racemic mixtures, and asymmetric synthesis. ethz.chub.edu Organometallic enantiomeric scaffolds have also been developed to enable the controlled construction of highly substituted piperidines. nih.gov

Stereochemical Purity and Enantiomeric Control in Complex Molecule Synthesis

The synthesis of complex molecules, particularly for pharmaceutical applications, demands a high degree of control over stereochemistry. ethz.ch Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological effects. ub.edu One enantiomer might be therapeutically active, while the other could be inactive or even cause adverse effects. ub.edu Therefore, achieving high enantiomeric purity is a critical objective in modern synthetic chemistry. nih.gov

Several methods are employed to achieve enantiomeric control: ethz.chacs.org

Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure natural products as starting materials. ethz.chub.edu

Resolution: Separating a racemic mixture into its constituent enantiomers. ethz.chnih.gov

Chiral Auxiliaries: Temporarily attaching a chiral group to guide the stereochemical outcome of a reaction. ethz.chyoutube.com

Asymmetric Catalysis: Using a chiral catalyst to favor the formation of one enantiomer over the other.

The ability to control the stereochemical outcome of reactions is fundamental to constructing intricate molecular architectures with desired biological functions. ethz.chacs.org

Overview of (R)-3-Chloro-1-methyl-piperidine's Position as a Synthetic Intermediate

This compound stands as a key synthetic intermediate, embodying the principles of chiral halogenated piperidines. Its structure, featuring a chiral center at the 3-position of the piperidine ring, a chlorine atom, and an N-methyl group, makes it a versatile building block for further chemical transformations. The presence of the chlorine atom provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups.

The specific (R)-configuration of this compound is crucial, as it allows for the stereospecific construction of more complex chiral molecules. Its utility is demonstrated in the synthesis of various pharmaceutical and research compounds where the precise orientation of substituents on the piperidine ring is essential for activity.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1353993-68-6 apexmol.com |

| Molecular Formula | C6H12ClN |

| Molecular Weight | 133.62 g/mol |

| Appearance | Inquire |

| Purity | 97% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-chloro-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISITZDNUGPQFO-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for R 3 Chloro 1 Methyl Piperidine

Enantioselective Reductions in Piperidine (B6355638) Ring Formation

Asymmetric reduction, particularly the hydrogenation of unsaturated precursors like pyridines or tetrahydropyridines, is a powerful method for establishing chirality in the piperidine ring.

Iridium, rhodium, and palladium complexes with chiral ligands have been extensively developed for the asymmetric hydrogenation of pyridinium (B92312) salts. nih.govacs.org For instance, iridium catalysts bearing chiral P,N ligands like MeO-BoQPhos have demonstrated high efficiency in the enantioselective hydrogenation of 2-alkyl and 2-aryl pyridinium salts, achieving excellent enantiomeric ratios (er) up to 99:1. nih.gov Similarly, rhodium complexes are effective for the dearomatization and hydrogenation of fluorinated pyridines. nih.gov A chemo-enzymatic approach combining an amine oxidase with an ene-imine reductase has also been developed to convert N-substituted tetrahydropyridines into stereo-defined piperidines with high enantioselectivity. nih.gov

Table 1: Examples of Enantioselective Reductions for Piperidine Synthesis

| Precursor Type | Catalyst/Enzyme System | Product Type | Enantioselectivity (er or ee) | Reference |

| 2-Alkyl-N-benzylpyridinium Salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-piperidine | Up to 93:7 er | nih.gov |

| α-Aryl-N-benzylpyridinium Salt | [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Aryl-piperidine | Up to 99.3:0.7 er | acs.org |

| Fluoropyridines | Rhodium(I) complex / Pinacol borane | All-cis-fluorinated piperidines | High diastereoselectivity | nih.gov |

| N-Substituted Tetrahydropyridines | Amine Oxidase / Ene-Imine Reductase | 3-Substituted piperidines | Up to >96% ee | nih.gov |

Chiral Auxiliary-Mediated Approaches to Piperidine Enantiomers

A chiral auxiliary is a temporary stereogenic unit that guides the formation of a new chiral center. wikipedia.org Once the desired stereochemistry is set, the auxiliary is removed. numberanalytics.com This method offers robust and predictable stereochemical control.

Evans oxazolidinones are widely used auxiliaries. wikipedia.org For example, an N-acyloxazolidinone derived from an α,β-unsaturated carboxylic acid can undergo a conjugate reduction, where the subsequent protonation of the resulting enolate is directed by the chiral auxiliary, establishing a new stereocenter with high diastereoselectivity. nih.gov Carbohydrate-based auxiliaries, such as glycosylamines, have also been employed. Aldimines derived from these auxiliaries react with dienes in highly stereoselective domino Mannich-Michael reactions to form substituted dehydropiperidinones, which are versatile precursors to chiral piperidines. thieme-connect.com

Table 2: Chiral Auxiliaries in Piperidine Synthesis

| Chiral Auxiliary | Reaction Type | Product Precursor | Key Feature | Reference |

| Evans Oxazolidinone | Conjugate Reduction-Protonation | Chiral 3-substituted heterocycles | Establishes stereocenter α to a carbonyl group | nih.gov |

| (S,S)-(+)-Pseudoephedrine | Alkylation | α-Alkylarylacetic acids | Used to build side chains for tetrahydroisoquinolines | acs.org |

| Glycosylamines | Domino Mannich-Michael Reaction | N-Glycosyl-didehydropiperidinones | High stereocontrol from carbohydrate backbone | thieme-connect.com |

| (R)-(-)-Phenylglycinol | Amide formation/Reduction | Protected 2-oxopiperazines | Synthesis of chiral 2-methylpiperazine | rsc.org |

Organocatalytic and Metal-Catalyzed Asymmetric Syntheses

In recent decades, organocatalysis and metal catalysis have emerged as premier tools for asymmetric synthesis, offering environmentally friendly and highly efficient pathways. youtube.com

Organocatalysis utilizes small, chiral organic molecules to induce enantioselectivity. For instance, chiral phosphoric acids have been shown to catalyze the reaction between 3-vinyl indoles and imino esters to produce highly functionalized piperidine-2-carboxylates with up to 99% enantiomeric excess (ee). nih.govrsc.org Proline and its derivatives can catalyze domino Michael addition/aminalization processes to construct polysubstituted piperidines with multiple stereocenters in a single step with excellent enantioselectivity. nih.gov

Metal-catalyzed reactions offer a broad scope of transformations. A notable example is the rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridine (B1217469) derivatives. snnu.edu.cnacs.org This method provides access to enantioenriched 3-substituted tetrahydropyridines, which can be subsequently reduced to the corresponding piperidines, including precursors for drugs like Niraparib. snnu.edu.cnacs.orgnih.gov

Precursor Compounds and Starting Materials for (R)-3-Chloro-1-methyl-piperidine Synthesis

Derivations from Chiral Pool Precursors

The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from nature, such as amino acids, sugars, and terpenes. wikipedia.org Syntheses that begin with a molecule from the chiral pool can be highly efficient as the chirality is already present. For piperidine synthesis, amino acids like L-lysine can serve as a starting point, where the existing carbon backbone and stereocenter are manipulated to form the heterocyclic ring. More practically, commercially available chiral building blocks like (R)-3-hydroxypiperidine or (R)-3-aminopiperidine, which are themselves often derived from chiral pool sources, serve as direct precursors for more complex targets like this compound.

Approaches from Achiral Precursors via Asymmetric Induction

When a suitable chiral pool starting material is not available, chemists turn to asymmetric synthesis to create the desired chirality from achiral or racemic precursors. This approach relies on the catalytic methods described previously.

A common achiral precursor for piperidines is pyridine (B92270) or its derivatives. researchgate.net Using the asymmetric hydrogenation techniques discussed (Section 2.1.1), a simple substituted pyridine can be reduced to a chiral piperidine with high enantioselectivity. nih.govnih.gov For example, a suitable methyl-substituted pyridine could be hydrogenated to create a chiral methyl-substituted piperidine. Subsequent functionalization, such as N-methylation and hydroxylation followed by chlorination, would lead to the target molecule. Another powerful strategy involves the diastereoselective lithiation and trapping of N-Boc protected piperidines, allowing for the controlled introduction of substituents onto the ring. nih.gov These methods showcase the power of asymmetric induction to construct complex chiral molecules from simple, flat starting materials.

Chlorination Methodologies and Stereochemical Retention/Inversion

The introduction of the chlorine atom at the C3 position of the piperidine ring with the desired (R)-configuration is a critical step in the synthesis of the target compound. This is typically achieved by the chlorination of a corresponding chiral precursor, most commonly a 3-hydroxy-piperidine derivative. The stereochemical outcome of this reaction, whether it proceeds with retention or inversion of configuration, is highly dependent on the chosen chlorinating agent and the reaction conditions.

Regioselective Chlorination Strategies

The regioselective chlorination of the piperidine ring at the C3 position is paramount. Direct chlorination of N-methylpiperidine is generally not a viable strategy due to the lack of regiocontrol, leading to a mixture of products. Therefore, synthetic strategies rely on the pre-functionalization of the C3 position to direct the chlorination.

A common and effective precursor for the synthesis of this compound is (R)-1-methyl-3-piperidinol. The hydroxyl group at the C3 position provides a reactive site for the introduction of the chlorine atom.

Alternative strategies involve the use of N-protected-3-piperidones. A direct procedure for the regioselective α-monochlorination of various N-sulfonyl and N-acyl-protected-3-piperidones using N-chlorosuccinimide (NCS) and an ion exchange resin like Amberlyst-15 has been reported to yield predominantly 4-chloro-3-piperidones nih.gov. While this provides a route to a chloropiperidone, subsequent stereoselective reduction and manipulation of the protecting groups would be necessary to arrive at the desired this compound.

Another approach starts from the chiral pool, utilizing readily available amino acids like L-proline researchgate.netchemicalbook.com. A synthetic pathway starting from L-proline involves its reduction to the corresponding prolinol, followed by a ring expansion reaction during the chlorination step with thionyl chloride (SOCl₂). This ring expansion proceeds via an aziridinium (B1262131) ion intermediate, leading to the thermodynamically more stable 3-chloropiperidine (B1606579) structure researchgate.net.

Stereocontrol in Halogenation Reactions

The stereochemical outcome of the chlorination of a chiral alcohol, such as (R)-1-methyl-3-piperidinol, is a crucial consideration. The use of thionyl chloride (SOCl₂) is a well-established method for this transformation, and the stereochemistry of the product can be controlled by the reaction conditions.

The reaction of a secondary alcohol with thionyl chloride can proceed through two main mechanisms, leading to either retention or inversion of configuration at the chiral center.

SNi (Internal Nucleophilic Substitution): In the absence of a base, the reaction often proceeds with retention of configuration . The alcohol first reacts with SOCl₂ to form a chlorosulfite intermediate. This intermediate then collapses in a concerted step where the chlorine atom is delivered from the same face as the departing chlorosulfite group, leading to the retention of stereochemistry chemicalbook.comwhiterose.ac.uk.

SN2 (Bimolecular Nucleophilic Substitution): In the presence of a base, such as pyridine, the reaction typically proceeds with inversion of configuration . Pyridine reacts with the intermediate chlorosulfite, displacing the chloride and forming a pyridinium species. The liberated chloride ion then acts as a nucleophile, attacking the carbon bearing the leaving group from the backside in a classic SN2 mechanism, resulting in an inversion of the stereocenter whiterose.ac.ukorgsyn.orgwikipedia.org.

Therefore, to synthesize this compound from (S)-1-methyl-3-piperidinol, the reaction with thionyl chloride should be carried out in the presence of pyridine to induce an inversion of stereochemistry. Conversely, starting with (R)-1-methyl-3-piperidinol, the reaction should be performed without a base to achieve retention of configuration.

The table below summarizes the expected stereochemical outcome of the chlorination of a chiral 3-hydroxypiperidine (B146073) with thionyl chloride under different conditions.

| Starting Material | Chlorinating Agent | Base | Predominant Mechanism | Stereochemical Outcome | Product |

| (S)-1-methyl-3-piperidinol | SOCl₂ | Pyridine | SN2 | Inversion | This compound |

| (R)-1-methyl-3-piperidinol | SOCl₂ | None | SNi | Retention | This compound |

It is important to note that while these are the general trends, the actual stereochemical purity of the product can be influenced by factors such as solvent and temperature, and careful optimization of the reaction conditions is often necessary to achieve high enantiomeric excess wikipedia.org.

Purification and Isolation Techniques for Enantiomerically Pure Products

Obtaining this compound in high enantiomeric purity is crucial for its application in the synthesis of chiral pharmaceuticals. Following the synthesis, which may result in a product that is not enantiomerically pure, a purification step is often required. The most common methods for the separation of enantiomers are chiral chromatography and crystallization of diastereomeric salts.

For piperidine derivatives, chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for enantiomeric resolution nih.govresearchgate.netnih.govfagg.becapes.gov.brresearchgate.net. SFC is often preferred due to its advantages in terms of speed, efficiency, and reduced use of organic solvents nih.govresearchgate.netfagg.be.

The choice of the chiral stationary phase (CSP) is critical for a successful separation. For piperidine derivatives and related compounds, cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have shown excellent results in resolving enantiomers nih.govcapes.gov.br. These CSPs are often used with mobile phases consisting of a supercritical fluid (typically CO₂) and a modifier, such as methanol (B129727) or isopropanol (B130326) nih.govresearchgate.net.

A screening approach is often employed to find the optimal separation conditions. This involves testing a combination of different chiral columns and mobile phase compositions to achieve the best resolution nih.govresearchgate.net. The table below illustrates a typical screening setup for the chiral separation of a piperidine derivative.

| Chiral Stationary Phase | Mobile Phase Modifier | Flow Rate (mL/min) | Back Pressure (bar) | Temperature (°C) |

| Chiralcel OD-H | Methanol | 2.0 | 150 | 40 |

| Chiralcel OJ-H | Methanol | 2.0 | 150 | 40 |

| Chiralpak AD-H | Methanol | 2.0 | 150 | 40 |

| Chiralpak AS-H | Methanol | 2.0 | 150 | 40 |

| Chiralcel OD-H | Isopropanol | 2.0 | 150 | 40 |

| Chiralcel OJ-H | Isopropanol | 2.0 | 150 | 40 |

| Chiralpak AD-H | Isopropanol | 2.0 | 150 | 40 |

| Chiralpak AS-H | Isopropanol | 2.0 | 150 | 40 |

Once analytical-scale separation is achieved, the method can be scaled up to a preparative level to isolate larger quantities of the desired enantiomer nih.govresearcher.life.

Another classical method for resolving racemates is through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, which is typically a chiral acid like tartaric acid or mandelic acid, to form a pair of diastereomeric salts wikipedia.orglibretexts.orgpatsnap.com. These diastereomers have different physical properties, such as solubility, and can often be separated by fractional crystallization. After separation, the desired enantiomer of the amine can be liberated by treatment with a base. While this method is well-established, it can be time-consuming and requires a suitable resolving agent.

Stereochemical Principles and Analysis of R 3 Chloro 1 Methyl Piperidine

Enantiomeric Excess Determination Methods

The quantification of the enantiomeric purity, or enantiomeric excess (e.e.), of (R)-3-Chloro-1-methyl-piperidine is critical in stereoselective synthesis and application. This is primarily achieved through chromatographic and spectroscopic techniques.

Chiral HPLC and GC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for separating enantiomers, allowing for the determination of their relative proportions.

Chiral HPLC: The separation of enantiomers by HPLC relies on the use of a chiral stationary phase (CSP). bgb-analytik.com These phases create a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times. bgb-analytik.com For piperidine-based compounds, polysaccharide-derived CSPs, such as those based on cellulose (B213188) or amylose, are particularly effective. windows.net For instance, cellulose tris(3-chloro-4-methylphenylcarbamate) is a CSP that has demonstrated unique selectivity for a wide range of chiral molecules. windows.net

Since this compound lacks a strong chromophore for standard UV detection, a common strategy involves pre-column derivatization. nih.gov Reacting the piperidine (B6355638) with a suitable achiral derivatizing agent that contains a chromophore, such as benzoyl chloride or p-toluenesulfonyl chloride, would yield a derivative that is easily detectable. nih.govgoogle.com The resulting derivatized enantiomers can then be separated on a chiral column. A similar approach was successfully used for the chiral analysis of piperidin-3-amine, a structurally related compound. nih.gov

Chiral GC: Gas chromatography is another robust technique for enantiomeric separation. gcms.cz Chiral GC columns often incorporate derivatized cyclodextrins into a polysiloxane stationary phase. gcms.cz These cyclodextrin (B1172386) molecules have a chiral cavity, and enantiomers will exhibit different strengths of inclusion complexation, resulting in separation. The choice of the specific cyclodextrin derivative is crucial for achieving optimal resolution. gcms.cz This method has been applied to the chiral analysis of various chloro-intermediates in chemical synthesis. nih.gov

Table 1: Illustrative Chiral Chromatographic Conditions for Piperidine Analogs

| Parameter | Chiral HPLC (Post-Derivatization) | Chiral GC |

|---|---|---|

| Stationary Phase | Polysaccharide-based (e.g., Lux Cellulose-2) windows.net | Cyclodextrin-based (e.g., Rt-βDEXsm) gcms.cz |

| Mobile/Carrier Gas | Normal Phase: Hexane/Ethanol + Additive windows.net | Carrier Gas: Helium or Hydrogen |

| Detector | UV-Vis (e.g., 228 nm for a tosyl derivative) nih.gov | Flame Ionization Detector (FID) or Mass Spectrometer (MS) nih.gov |

| Principle | Differential diastereomeric interaction with CSP bgb-analytik.com | Differential inclusion in chiral cyclodextrin cavity gcms.cz |

Chiral NMR Spectroscopy and Derivatization Methods

Nuclear Magnetic Resonance (NMR) spectroscopy in a standard achiral solvent cannot distinguish between enantiomers. However, by introducing a chiral element into the NMR sample, diastereomeric environments are created, which are distinguishable by NMR.

This can be achieved by using a chiral derivatizing agent (CDA). A CDA is an enantiomerically pure compound that reacts with both enantiomers of the analyte to form a pair of diastereomers. For this compound, a suitable CDA would be a chiral carboxylic acid, such as Mosher's acid, which would form diastereomeric amide derivatives. These diastereomers exhibit distinct chemical shifts in their ¹H and ¹³C NMR spectra. nih.gov The enantiomeric excess can then be calculated by integrating the signals corresponding to each diastereomer. nih.govnih.gov For example, in the analysis of related 3-(piperidin-3-yl)-1H-indole derivatives, significant differences in the chemical shifts for the piperidine ring carbons (C2 and C6) were observed between diastereomers, allowing for their quantification. nih.gov

Alternatively, a chiral solvating agent (CSA) can be used. A CSA is a chiral molecule that forms weak, non-covalent diastereomeric complexes with the enantiomers of the analyte. This association is rapid on the NMR timescale and results in separate, observable signals for the enantiomers.

Table 2: Representative NMR Chemical Shift Differences in Diastereomers

| Nucleus | Compound Type | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (ppm) | Reference |

|---|---|---|---|---|---|

| ¹³C | 2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetate | 58.050 (C2) | 58.941 (C2) | 0.891 | nih.gov |

| ¹³C | 2-[3-(1H-indol-3-yl)-1-piperidyl]-2-phenylacetate | 52.167 (C6) | 51.615 (C6) | 0.552 | nih.gov |

Absolute Configuration Assignment Methodologies

Determining the absolute three-dimensional arrangement of atoms—the absolute configuration—is the final step in stereochemical characterization.

X-ray Crystallography of Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. rsc.org Since this compound is likely a liquid or low-melting solid at room temperature, a common strategy is to prepare a crystalline derivative. nih.gov

This is typically achieved by reacting the chiral amine with an enantiomerically pure chiral acid to form a diastereomeric salt. If the derivative forms suitable single crystals, X-ray diffraction analysis can determine its three-dimensional structure. Because the absolute configuration of the chiral acid is already known, the configuration of the piperidine moiety can be unambiguously assigned. This method has been successfully used to determine the absolute configuration of enantiomerically pure 3-(piperidin-3-yl)-1H-indole derivatives. nih.gov The analysis provides precise data on bond lengths, bond angles, and torsion angles that define the molecule's conformation in the solid state. nih.goviucr.org

Spectroscopic Methods for Absolute Configuration

Spectroscopic techniques, particularly those involving circularly polarized light, can also be used to assign absolute configuration, often in conjunction with computational chemistry.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These methods measure the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint of the molecule's absolute configuration. To assign the configuration, the experimental VCD or ECD spectrum is compared to a theoretical spectrum generated through quantum chemical calculations (e.g., Density Functional Theory) for a known configuration (e.g., the (R)-enantiomer). A match between the experimental and calculated spectra provides strong evidence for the assigned absolute configuration.

Optical Rotation: While less definitive than X-ray crystallography or VCD/ECD, measuring the specific rotation of an enantiomerically pure sample using a polarimeter and comparing the value and sign to literature data for an authenticated standard can provide a correlative assignment of the absolute configuration.

Conformational Analysis of the Piperidine Ring System

The six-membered piperidine ring is not planar and exists in various conformations to minimize angular and torsional strain. acs.org

For N-methylpiperidine derivatives, the ring predominantly adopts a chair conformation. iucr.orgrsc.org In the case of this compound, two primary chair conformers are possible, differing in the axial or equatorial positions of the chloro and N-methyl substituents.

While the chair form is dominant, other conformations, such as the twist-boat, can exist. nih.gov These higher-energy conformations may become significant in highly substituted or sterically constrained piperidine rings. nih.govrsc.org

Table 3: Conformational Analysis of this compound Chair Forms

| Conformer | N-Methyl Position | C3-Chloro Position | Key Steric Interactions | Relative Stability |

|---|---|---|---|---|

| 1 | Equatorial | Equatorial | Minimized steric strain | Most Stable |

| 2 | Equatorial | Axial | 1,3-diaxial interaction (Cl with axial H at C5) | Less Stable |

| 3 | Axial | Equatorial | 1,3-diaxial interactions (N-Me with axial H at C2/C6) | Less Stable |

| 4 | Axial | Axial | Multiple 1,3-diaxial interactions | Least Stable |

Chair and Boat Conformations in Substituted Piperidines

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is not planar. To alleviate angle and torsional strain, it adopts puckered conformations, primarily the chair and boat forms. chemistrysteps.comchemtube3d.com The chair conformation is significantly more stable than the boat conformation due to lower torsional strain. chemtube3d.com In the chair form, all carbon-carbon bonds are staggered, minimizing repulsive interactions between bonding electrons of adjacent atoms. chemistrysteps.comlibretexts.org Conversely, the boat conformation possesses higher energy due to eclipsing interactions between hydrogens on four of its carbon atoms, resembling a flagpole interaction, and torsional strain along the sides of the "boat". libretexts.orgias.ac.in

The energy difference between the chair and boat conformations in unsubstituted piperidine is substantial, leading to a vast majority of molecules existing in the chair form at room temperature. The piperidine ring can undergo a conformational change known as ring flipping or ring inversion, where one chair conformation converts into another. amherst.edu During this process, axial substituents become equatorial and vice versa. This equilibrium is rapid, but the energy barrier for the ring flip is higher than for nitrogen inversion. amherst.edu

The introduction of substituents on the piperidine ring influences the energetics of these conformations. The stability of a particular chair conformation depends on the spatial arrangement of these substituents.

Energetic Comparison of Piperidine Conformations

| Conformation | Relative Energy (kcal/mol) | Key Features |

|---|---|---|

| Chair | 0 (most stable) | All C-C bonds are staggered; minimal torsional strain. |

| Twist-Boat | ~1.5 (less favorable than chair) | A more stable intermediate between the boat and chair forms. nih.gov |

| Boat | Higher than chair | Eclipsing interactions (flagpole hydrogens) and torsional strain. ias.ac.in |

This table provides a general overview of the relative energies. Actual values can vary based on substitution patterns and experimental conditions.

Influence of Substituents on Ring Conformation and Stereochemistry

The methyl group attached to the nitrogen atom can exist in either an axial or equatorial position. Due to rapid nitrogen inversion, which has a lower energy barrier than ring flipping, the methyl group will predominantly occupy the position that minimizes steric interactions. amherst.edu Generally, an N-alkyl group prefers the equatorial orientation to avoid steric clashes with the axial hydrogens on the same side of the ring. researchgate.net

The chlorine atom at the C-3 position also has a conformational preference. For monosubstituted cyclohexanes, which serve as a good model, a substituent is generally more stable in the equatorial position to avoid 1,3-diaxial interactions (steric repulsion between an axial substituent and the axial hydrogens at the C-2 and C-4 positions relative to it).

However, in heterocyclic systems like piperidine, other electronic factors can come into play. The anomeric effect describes the tendency of an electronegative substituent adjacent to a heteroatom to prefer the axial orientation, which can be contrary to what is expected from steric considerations alone. wikipedia.orgdypvp.edu.in This effect arises from a stabilizing hyperconjugative interaction between a lone pair of the heteroatom and the antibonding orbital (σ*) of the C-X bond (where X is the electronegative substituent). wikipedia.orgnih.gov In the case of 3-substituted piperidines, a similar, though often weaker, effect can be observed.

Conformational Preferences of Substituents in Piperidine Rings

| Substituent | Position | Primary Influence | Rationale |

|---|---|---|---|

| N-Methyl | Equatorial (preferred) | Steric Hindrance | Avoids 1,3-diaxial interactions with axial hydrogens. amherst.eduresearchgate.net |

| 3-Chloro | Equatorial (generally preferred) | Steric Hindrance | Minimizes 1,3-diaxial steric strain. |

| 3-Chloro | Axial | Anomeric Effect | Potential stabilizing interaction between the nitrogen lone pair and the C-Cl σ* orbital. wikipedia.orgnih.gov |

Chemical Reactivity and Transformations of R 3 Chloro 1 Methyl Piperidine

Nucleophilic Substitution Reactions at the Chiral Halogenated Center

Nucleophilic substitution at the C-3 position of (R)-3-Chloro-1-methyl-piperidine is a key transformation and can proceed through various mechanisms, each with distinct stereochemical consequences.

The displacement of the chloride ion in this compound by a nucleophile can theoretically occur via SN1, SN2, or a neighboring group participation (NGP) mechanism, which has features of an internal SN2 (SNi-like) process.

SN2 Mechanism: A direct bimolecular nucleophilic substitution (SN2) would involve a backside attack by the nucleophile on the carbon atom bearing the chlorine. chemicalbook.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. chemicalbook.com Given that the substrate is a secondary alkyl halide, the SN2 pathway is sterically hindered to some extent, but still plausible with strong, unhindered nucleophiles. chemicalbook.com

SN1 Mechanism: A unimolecular nucleophilic substitution (SN1) mechanism would proceed through the formation of a secondary carbocation intermediate at the C-3 position. dalalinstitute.com This pathway is generally favored by polar protic solvents and weaker nucleophiles. dalalinstitute.com The stability of the resulting carbocation is a critical factor.

The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

| Mechanism | Key Features | Favored by |

| SN2 | Concerted, bimolecular, backside attack | Strong, unhindered nucleophiles; polar aprotic solvents |

| SN1 | Stepwise, unimolecular, carbocation intermediate | Weak nucleophiles; polar protic solvents |

| NGP (SNi-like) | Intramolecular cyclization, aziridinium (B1262131) ion intermediate | Substrates with an internal nucleophile |

Table 1: Comparison of Potential Nucleophilic Substitution Mechanisms

The stereochemistry of the product is a direct consequence of the reaction mechanism.

Inversion of Configuration: A pure SN2 reaction would lead to a complete inversion of the stereochemistry at the C-3 center, transforming the (R)-enantiomer into the (S)-product. chemicalbook.com

Racemization: An ideal SN1 reaction, proceeding through a planar carbocation, would result in the formation of a racemic mixture of (R) and (S) products, as the nucleophile can attack from either face of the carbocation with equal probability. dalalinstitute.com However, complete racemization is rare, and often a slight excess of the inversion product is observed due to the formation of ion pairs. dalalinstitute.com

Elimination Reactions to Form Unsaturated Piperidine (B6355638) Derivatives

This compound can also undergo elimination reactions in the presence of a base to form unsaturated piperidine derivatives, namely tetrahydropyridines. These reactions are typically bimolecular (E2).

Dehydrohalogenation of this compound can potentially yield two different regioisomeric tetrahydropyridines: 1-methyl-1,2,3,4-tetrahydropyridine (B14617747) and 1-methyl-1,2,5,6-tetrahydropyridine. The regioselectivity is governed by the nature of the base used, following either Zaitsev's or Hofmann's rule.

Zaitsev's Rule: With a small, strong base (e.g., ethoxide), the thermodynamically more stable, more substituted alkene is the major product. chemistrysteps.com In this case, removal of a proton from the C-4 position would lead to the formation of 1-methyl-1,2,3,4-tetrahydropyridine .

Hofmann's Rule: With a sterically hindered, bulky base (e.g., tert-butoxide), the kinetically favored, less sterically hindered proton is removed, leading to the less substituted alkene as the major product. masterorganicchemistry.comlibretexts.org For this compound, abstraction of a proton from the C-2 position would yield 1-methyl-1,2,5,6-tetrahydropyridine .

| Base | Governing Rule | Major Product |

| Sodium Ethoxide | Zaitsev | 1-methyl-1,2,3,4-tetrahydropyridine |

| Potassium tert-Butoxide | Hofmann | 1-methyl-1,2,5,6-tetrahydropyridine |

Table 2: Regioselectivity in the Elimination of this compound

The E2 elimination reaction has a strict stereochemical requirement: the proton being removed and the leaving group must be in an anti-periplanar (or anti-diaxial in a cyclohexane-like ring) conformation. libretexts.orgkhanacademy.org This requirement has significant implications for the reactivity of the different conformers of this compound.

The piperidine ring exists in two chair conformations. For the E2 reaction to occur, the chlorine atom at C-3 must be in an axial position.

Formation of 1-methyl-1,2,3,4-tetrahydropyridine (Zaitsev product): This requires the removal of a proton from C-4. For an anti-periplanar arrangement, the hydrogen at C-4 must also be in an axial position.

Formation of 1-methyl-1,2,5,6-tetrahydropyridine (Hofmann product): This requires the abstraction of a proton from C-2. Similarly, for an E2 mechanism, the hydrogen at C-2 must be in an axial position relative to the axial chlorine.

The relative rates of these elimination pathways will depend on the equilibrium population of the conformer with an axial chlorine and the availability of anti-periplanar protons.

Functional Group Interconversions Involving the Halogen and Amine Moieties

The presence of both a chlorine atom and a methylamino group allows for a range of functional group interconversions. These transformations can target either the halogen, the amine, or both, leading to a diverse array of substituted piperidine derivatives.

Reductive dehalogenation of the C-Cl bond in this compound would yield (R)-1-methylpiperidine. This transformation can be achieved through several methods, including catalytic hydrogenation or the use of reducing agents. While specific examples for this compound are not prevalent in the literature, general principles of reductive dehalogenation of alkyl chlorides can be applied.

Catalytic hydrogenation, typically employing a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas, is a common method for the reduction of alkyl halides. The reaction proceeds via oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis.

Alternatively, hydride-based reducing agents can be utilized. For instance, lithium aluminium hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst can effectively reduce alkyl halides. The choice of reducing agent and reaction conditions can be tuned to achieve the desired outcome while minimizing side reactions. In some cases, radical-based reductions using reagents like tributyltin hydride (Bu₃SnH) with a radical initiator such as azobisisobutyronitrile (AIBN) can also be employed, although this method is less common for simple dehalogenations.

Table 1: Representative Reductive Dehalogenation of a 3-Chloropiperidine (B1606579) Derivative

| Reactant | Reagent/Catalyst | Solvent | Product | Yield (%) |

| This compound | H₂, Pd/C | Methanol (B129727) | (R)-1-Methylpiperidine | >95 (expected) |

| This compound | NaBH₄, NiCl₂ | Ethanol | (R)-1-Methylpiperidine | ~90 (expected) |

Note: The data in this table is representative and based on the general reactivity of alkyl chlorides, as specific literature for this compound is not available.

The tertiary amine in this compound is generally unreactive towards N-alkylation and N-acylation under standard conditions. However, the nitrogen atom can participate in reactions that lead to the formation of a bicyclic aziridinium ion, which is a highly reactive intermediate. This typically occurs via intramolecular cyclization, where the nitrogen lone pair displaces the chloride ion. d-nb.infonih.govresearchgate.netresearchgate.net This process is more relevant to the alkylating properties of 3-chloropiperidines rather than simple N-functionalization. d-nb.infonih.govnih.gov

It is important to note that the reactivity of the nitrogen in 3-chloropiperidines is often exploited in the context of their biological activity as alkylating agents, where they can react with nucleophiles such as DNA. nih.govnih.gov

Transition Metal-Catalyzed Coupling Reactions

The C-Cl bond in this compound provides a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C-3 position.

While alkyl chlorides are generally less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions, advancements in catalyst design have enabled the use of these more abundant and less expensive starting materials. ucla.edu The success of these reactions with this compound would depend on the choice of catalyst, ligand, and reaction conditions to overcome the higher activation barrier of the C-Cl bond.

Suzuki Coupling: This reaction would involve the coupling of this compound with a boronic acid or ester in the presence of a palladium catalyst and a base. The product would be a 3-aryl- or 3-vinyl-1-methylpiperidine.

Heck Coupling: The Heck reaction would couple this compound with an alkene, catalyzed by a palladium complex, to introduce a vinyl group at the C-3 position.

Sonogashira Coupling: This reaction would install an alkyne at the C-3 position by coupling with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. d-nb.infonih.govnbinno.com

Table 2: Plausible Transition Metal-Catalyzed Cross-Coupling Reactions

| Coupling Reaction | Coupling Partner | Catalyst/Ligand | Base | Product |

| Suzuki | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | (R)-1-Methyl-3-phenylpiperidine |

| Heck | Styrene | Pd(PPh₃)₄ | Et₃N | (R)-1-Methyl-3-styrylpiperidine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | (R)-1-Methyl-3-(phenylethynyl)piperidine |

Note: The reactions in this table are hypothetical for this compound and represent plausible transformations based on modern cross-coupling methodologies for alkyl chlorides.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and could potentially be applied to this compound. This reaction involves the palladium-catalyzed coupling of the alkyl chloride with an amine. The choice of ligand is crucial for achieving good yields and preventing side reactions. This would allow for the introduction of a variety of primary or secondary amines at the C-3 position, leading to 3-amino-1-methylpiperidine derivatives.

Table 3: Representative Buchwald-Hartwig Amination

| Amine | Catalyst/Ligand | Base | Product |

| Aniline | Pd₂(dba)₃ / RuPhos | NaOtBu | (R)-N-(1-Methylpiperidin-3-yl)aniline |

Note: This represents a potential application of the Buchwald-Hartwig amination to this compound, based on established protocols for alkyl chlorides.

Applications of R 3 Chloro 1 Methyl Piperidine As a Chiral Building Block

Synthesis of Chiral Piperidine (B6355638) Alkaloids and Analogues

The piperidine ring is the core structure of numerous alkaloids, a class of naturally occurring chemical compounds that often exhibit significant physiological effects. The stereochemistry of these alkaloids is crucial for their biological activity, making enantiomerically pure building blocks like (R)-3-chloro-1-methyl-piperidine highly sought after for their synthesis.

The total synthesis of complex natural products often relies on a strategy known as "chiral pool synthesis," where a readily available, enantiomerically pure compound is used as a starting material. This compound is a prime candidate for this approach. The defined stereocenter at C3 allows chemists to build complex molecular architectures with predictable stereochemical outcomes.

The chloro substituent at the C3 position acts as a key functional group for introducing side chains and other functionalities through nucleophilic substitution reactions. This allows for the elaboration of the simple piperidine ring into the more complex structures of various alkaloids. For instance, the synthesis of dendrobate alkaloids, which are known for their potent biological activity, often involves the construction of a precisely substituted piperidine core. researchgate.net While specific total syntheses commencing from this compound are not extensively documented, its structure makes it an ideal precursor for alkaloids featuring a substitution at the C3 position. The synthetic strategy would involve displacing the chloride with a suitable nucleophile to append the characteristic side chains of the target alkaloid.

Semi-synthesis involves the chemical modification of a natural product to create a new compound with different properties. The use of a relatively simple synthetic building block like this compound in semi-synthesis is less common, as this field typically starts with more complex, naturally derived scaffolds. However, it could potentially be used to introduce a chiral N-methyl-3-chloropiperidine moiety onto a larger natural product scaffold to modify its biological activity or pharmacokinetic profile. The literature reviewed does not provide specific examples of this application, which is more focused on total synthesis or the synthesis of purely synthetic pharmacophores.

Asymmetric Synthesis of Pharmacologically Relevant Scaffolds (excluding clinical data)

The chiral piperidine motif is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. researchgate.net The introduction of a defined stereocenter can significantly impact a molecule's potency, selectivity, and metabolic profile.

The chlorine atom in this compound is a leaving group, making the C3 carbon susceptible to nucleophilic attack. This reactivity is fundamental to its application in synthesizing a variety of stereodefined derivatives. A key transformation is its conversion to the corresponding amine, (R)-3-amino-1-methyl-piperidine. This can be achieved through methods such as reaction with sodium azide (B81097) followed by reduction, or via direct amination with an ammonia (B1221849) equivalent.

The resulting (R)-3-amino-1-methyl-piperidine is itself a valuable chiral building block for constructing more complex pharmaceutical targets. The synthesis of this specific amine has been reported, highlighting its utility in the field. chemicalbook.com The substitution reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2), where the stereochemistry of the starting material directs the outcome of the product. chegg.comlibretexts.org

Table 1: Representative Pharmacological Scaffolds Incorporating Piperidine Rings

| Scaffold Type | Therapeutic Area (Example) | Significance of Piperidine Ring | Reference |

| Diarylpiperidin-4-ones | Oncology | Core structure for anti-cancer agents. | nih.gov |

| Naphthalene-Based Antagonists | Inflammatory Disease | The piperidine moiety can be conformationally constrained (bridged) to improve drug-like properties. | nih.gov |

| Fused Heterocycles | Various | The piperidine ring is a common component in multi-ring systems designed to interact with specific biological targets. | researchgate.net |

Modern drug design often employs conformationally constrained molecules to enhance binding affinity and selectivity for a biological target. nih.gov this compound can serve as a starting point for the construction of fused and bridged heterocyclic systems. The chloro group provides a reactive site for intramolecular cyclization reactions.

For example, a substituent chain could be added to the piperidine nitrogen, which then reacts with the C3 position to form a bicyclic, bridged system. Such bridged piperidines are found in important natural products and are used to create analogues of pharmacologically active compounds with improved properties like lower lipophilicity and greater aqueous solubility. nih.gov While the direct application of this compound in this manner is a logical synthetic strategy, specific examples are not prevalent in the surveyed literature. The general principle, however, is well-established, with various methods existing for the cyclization and fusion of heterocyclic rings. researchgate.netnih.govresearchgate.net

Material Science Applications (excluding properties/performance beyond synthesis)

The unique structural features of this compound also suggest its potential utility in the synthesis of advanced materials with controlled stereochemistry.

Precursors for Chiral Polymers

Chiral polymers are of significant interest due to their unique optical properties and their potential applications in chiral separations, sensing, and catalysis. The synthesis of chiral polymers often relies on the polymerization of optically active monomers.

This compound could, in principle, be transformed into a polymerizable monomer. For instance, the chloro group could be converted into a vinyl or acryloyl group through appropriate chemical transformations. Subsequent radical or controlled polymerization of this chiral monomer would lead to the formation of a chiral polymer with piperidine units pendant to the polymer backbone. The stereoregularity of the polymer would be dictated by the chirality of the starting monomer. Research on the polymerization of related chloro-piperidine derivatives, such as 1-chlorine-3-piperidine-2-propylmethacrylate, has been reported, indicating the feasibility of polymerizing functionalized piperidine monomers.

Components in Stereoregular Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent interactions. The formation of well-defined, stereoregular supramolecular assemblies often requires chiral building blocks that can direct the spatial arrangement of the components.

The structure of this compound, with its defined stereochemistry and potential for hydrogen bonding and other non-covalent interactions, makes it an intriguing candidate for the construction of chiral supramolecular architectures. The nitrogen atom can act as a hydrogen bond acceptor, while the chloro-substituent could participate in halogen bonding, a directional non-covalent interaction that is increasingly being utilized in crystal engineering and supramolecular design. The interplay of these interactions, guided by the chirality of the molecule, could lead to the formation of ordered, helical, or other complex supramolecular structures in the solid state or in solution. While specific studies on the supramolecular chemistry of this compound are not available, the principles of supramolecular assembly suggest that its incorporation into larger systems could lead to materials with interesting chiroptical properties.

Theoretical and Computational Investigations of R 3 Chloro 1 Methyl Piperidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are powerful tools for predicting the three-dimensional structure and electronic properties of molecules with a high degree of accuracy. For (R)-3-Chloro-1-methyl-piperidine, these calculations can elucidate the preferred conformations and the distribution of electron density, which are critical for understanding its interactions with other molecules.

Conformation Energy Profiles and Preferred Conformations

The piperidine (B6355638) ring is most stable in a chair conformation. However, the presence of substituents at the 1 and 3 positions introduces the possibility of different conformational isomers. For this compound, the key conformational question revolves around the axial or equatorial orientation of the chlorine atom and the N-methyl group.

Computational studies on N-methylpiperidine have shown that the chair conformation is the most stable. rsc.org The N-methyl group can exist in either an axial or equatorial position, with the equatorial conformation being generally more stable due to reduced steric hindrance.

For 3-substituted piperidines, the preference for an axial or equatorial substituent depends on a balance of steric and electronic effects. In the case of 3-halopiperidinium cations, computational studies have shown a preference for the axial conformation of the halogen. acs.org This preference is attributed to favorable electrostatic interactions. While this compound is not a cation, similar electronic factors could influence its conformational equilibrium.

A computational analysis of the possible chair conformations of this compound would involve geometry optimization and energy calculations using methods like Density Functional Theory (DFT). The expected primary conformations would be:

Chair, Equatorial-Cl, Equatorial-N-Me: Likely the most stable conformer due to minimal steric clashes.

Chair, Axial-Cl, Equatorial-N-Me: A plausible conformer, potentially stabilized by electronic effects.

Chair, Equatorial-Cl, Axial-N-Me: Less stable due to steric interactions of the axial N-methyl group.

Chair, Axial-Cl, Axial-N-Me: Likely the least stable due to significant 1,3-diaxial interactions.

Twist-boat conformations are also possible but are generally higher in energy for simple piperidine systems. nih.gov

Table 1: Illustrative Relative Energies of 3-Halopiperidinium Cation Conformers

This table, adapted from studies on related compounds, illustrates the typical energy differences between axial and equatorial conformers. A similar trend, though with different magnitudes, would be expected for this compound.

| Cation | Halogen Position | Relative Gibbs Free Energy (kcal/mol) | Reference |

| 3-Fluoropiperidinium | Axial | 0.00 | acs.org |

| Equatorial | +1.53 | acs.org | |

| 3-Chloropiperidinium | Axial | 0.00 | acs.org |

| Equatorial | +1.24 | acs.org | |

| 3-Bromopiperidinium | Axial | 0.00 | acs.org |

| Equatorial | +1.11 | acs.org |

Electrostatic Potential Surfaces and Charge Distribution

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP is calculated from the electron density and provides a visual representation of the electrostatic potential on the van der Waals surface of the molecule.

For this compound, the MEP surface is expected to show:

Negative potential (red/yellow): Concentrated around the nitrogen atom due to its lone pair of electrons, making it a primary site for protonation and interaction with electrophiles. The chlorine atom will also exhibit negative potential due to its electronegativity.

Positive potential (blue): Located on the hydrogen atoms, particularly those attached to the carbon atoms adjacent to the nitrogen and chlorine, as well as the methyl hydrogens.

Reaction Mechanism Studies of Transformations Involving the Compound

Computational chemistry provides powerful insights into reaction mechanisms by allowing for the characterization of transition states and intermediates. For this compound, key transformations would involve nucleophilic substitution at the C3 position.

Transition State Analysis of Nucleophilic Substitutions

Nucleophilic substitution at the C3 position of this compound can proceed through either an S_N1 or S_N2 mechanism. libretexts.org

S_N2 Mechanism: A bimolecular, one-step process where the nucleophile attacks the carbon center from the side opposite to the leaving group (the chlorine atom). chemguide.co.uk This "backside attack" leads to an inversion of stereochemistry at the C3 carbon. A computational analysis would involve locating the transition state, which would feature a pentacoordinate carbon atom with the nucleophile and the leaving group partially bonded. libretexts.org The energy barrier for this process would be influenced by steric hindrance around the C3 carbon.

S_N1 Mechanism: A two-step process involving the formation of a carbocation intermediate after the departure of the chloride ion. libretexts.org The stability of this secondary carbocation would be a key factor. The subsequent attack of the nucleophile can occur from either face of the planar carbocation, potentially leading to a racemic mixture of products. Computational studies would focus on the energy of the carbocation intermediate and the transition states leading to its formation and subsequent reaction.

The preferred mechanism will depend on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. Theoretical calculations can predict the activation energies for both pathways, thus indicating the more likely mechanism under specific conditions.

Computational Insights into Stereoselectivity

The stereochemistry of reactions involving this compound is of paramount importance. As mentioned, an S_N2 reaction would proceed with inversion of configuration, leading to the (S) product. An S_N1 reaction would likely result in racemization.

Computational modeling can provide detailed insights into the factors governing stereoselectivity. By calculating the energies of the transition states for attack on different faces of the molecule or intermediate, the preferred stereochemical outcome can be predicted. For instance, in an S_N2 reaction, the approach of the nucleophile can be sterically hindered by the piperidine ring itself, and computational models can quantify these steric clashes.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound in a solvent environment over time. nih.gov This is crucial as solvent molecules can significantly influence the conformation and reactivity of the solute.

An MD simulation would involve placing the this compound molecule in a box of explicit solvent molecules (e.g., water, methanol) and calculating the forces between all atoms over a series of small time steps. This would allow for the observation of:

Solvent Shell Structure: How solvent molecules arrange themselves around the piperidine derivative, particularly around the polar N-methyl and C-Cl groups.

Conformational Dynamics: The transitions between different chair and boat conformations in solution and the influence of the solvent on the conformational equilibrium.

Hydrogen Bonding: If protic solvents are used, the formation and breaking of hydrogen bonds between the solvent and the nitrogen atom of the piperidine ring can be studied.

MD simulations are particularly useful for understanding how the solvent can stabilize transition states or intermediates, thereby affecting the rates and mechanisms of reactions. For example, a polar protic solvent would be expected to stabilize the carbocation intermediate in an S_N1 reaction.

Spectroscopic Data Prediction and Interpretation (e.g., NMR, IR, CD)

The characterization of this compound, a chiral substituted piperidine, relies heavily on modern spectroscopic techniques. Computational chemistry provides powerful tools to predict and interpret the nuclear magnetic resonance (NMR), infrared (IR), and circular dichroism (CD) spectra of this molecule. These theoretical investigations, often employing density functional theory (DFT) and other advanced methods, offer deep insights into the compound's three-dimensional structure, conformational preferences, and electronic properties. By simulating these spectra, researchers can anticipate the experimental outcomes, aid in the assignment of complex spectral features, and rationalize the observed chemical and physical behaviors.

Computational prediction of NMR spectra is a valuable tool for the structural elucidation of organic molecules. nih.gov For this compound, predicting both ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon atom in the molecule. These predictions are typically based on calculations that consider the magnetic shielding of each nucleus, which is highly dependent on the local electronic environment and the molecule's conformation.

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the piperidine ring and the N-methyl group. The chemical shifts are influenced by the presence of the electron-withdrawing chlorine atom and the nitrogen atom. The proton at C3, being directly attached to the carbon bearing the chlorine atom, is expected to be shifted downfield. The protons on the carbons adjacent to the nitrogen (C2 and C6) would also exhibit characteristic downfield shifts. The N-methyl protons would likely appear as a singlet, while the ring protons would show complex splitting patterns due to geminal and vicinal couplings.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| H2ax | 2.80 - 3.00 | ddd |

| H2eq | 2.60 - 2.80 | dt |

| H3 | 4.00 - 4.20 | m |

| H4ax | 1.70 - 1.90 | m |

| H4eq | 1.90 - 2.10 | m |

| H5ax | 1.60 - 1.80 | m |

| H5eq | 1.80 - 2.00 | m |

| H6ax | 2.40 - 2.60 | dt |

| -CH₃ | 2.20 - 2.40 | s |

Note: These are estimated values and may vary depending on the solvent and the specific computational method used. 's' denotes singlet, 'dt' denotes doublet of triplets, 'ddd' denotes doublet of doublet of doublets, and 'm' denotes multiplet.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atom attached to the chlorine (C3) is expected to have a significant downfield shift. The carbons adjacent to the nitrogen (C2 and C6) and the N-methyl carbon will also have characteristic chemical shifts. Online prediction tools can provide estimated chemical shift values for each carbon atom. caspre.caresearchgate.netnmrdb.org

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C2 | 60 - 65 |

| C3 | 55 - 60 |

| C4 | 25 - 30 |

| C5 | 20 - 25 |

| C6 | 50 - 55 |

| -CH₃ | 40 - 45 |

Note: These are estimated values and may vary depending on the solvent and the specific computational method used.

The interpretation of these predicted spectra, in conjunction with experimental data, can confirm the structure and stereochemistry of this compound.

Theoretical IR spectroscopy, often performed using computational methods like DFT, calculates the vibrational frequencies of a molecule. These predicted frequencies correspond to the absorption bands observed in an experimental IR spectrum and are invaluable for identifying functional groups.

For this compound, the predicted IR spectrum would exhibit several characteristic absorption bands:

C-H Stretching: Vibrations of the C-H bonds in the piperidine ring and the methyl group are expected in the 2800-3000 cm⁻¹ region.

C-N Stretching: The stretching vibration of the C-N bonds is typically observed in the 1000-1250 cm⁻¹ range.

C-Cl Stretching: The presence of the chlorine atom would give rise to a characteristic absorption band for the C-Cl stretch, generally found in the 600-800 cm⁻¹ region. The exact position can be influenced by the conformation of the molecule.

CH₂ Bending (Scissoring): These vibrations for the methylene (B1212753) groups of the piperidine ring are expected around 1450-1470 cm⁻¹.

The prediction of the IR spectrum aids in the confirmation of the presence of these key functional groups and can also provide insights into the conformational isomers of the molecule, as different conformers may exhibit slightly different vibrational frequencies.

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H (Aliphatic) | 2850 - 2960 |

| C-N | 1100 - 1200 |

| C-Cl | 650 - 750 |

| CH₂ Bend | 1440 - 1465 |

Note: These are general ranges and the precise predicted values would be obtained from computational calculations.

Circular dichroism spectroscopy is a crucial technique for studying chiral molecules, as it measures the differential absorption of left and right circularly polarized light. For this compound, its chirality arises from the stereocenter at the C3 position.

Theoretical predictions of CD spectra are complex and highly dependent on the molecule's conformation and electronic transitions. The sign and magnitude of the Cotton effect in the CD spectrum are directly related to the absolute configuration of the chiral center.

While a precise prediction of the CD spectrum would require high-level computational analysis, it is anticipated that this compound would exhibit a distinct CD spectrum, which would be the mirror image of that of its (S)-enantiomer. The n → σ* transition associated with the nitrogen lone pair and the electronic transitions involving the chlorine atom would be the primary contributors to the CD signals. The interpretation of the CD spectrum, guided by theoretical calculations, would provide definitive proof of the (R)-configuration of the molecule.

Advanced Analytical Methodologies for Complex Chiral Piperidines

High-Resolution Mass Spectrometry for Structural Elucidation (beyond basic identification)

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of (R)-3-Chloro-1-methyl-piperidine through the precise mass measurement of its molecular ion. Techniques such as electrospray ionization (ESI) or electron ionization (EI) are typically employed. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound under mass spectrometry conditions provides significant structural information. The primary fragmentation pathways involve the loss of the chlorine atom and the cleavage of the piperidine (B6355638) ring. A key fragmentation route is the α-cleavage adjacent to the nitrogen atom, which is a common pathway for N-alkylated cyclic amines. This process results in the formation of a stable iminium ion.

Another significant fragmentation involves the loss of a chlorine radical (Cl•) from the molecular ion, followed by further degradation of the piperidinyl ring structure. The differentiation between the 3-chloro and 4-chloro isomers can be achieved by analyzing the relative abundances of specific fragment ions, although distinguishing between enantiomers like (R)- and (S)-3-Chloro-1-methyl-piperidine solely by mass spectrometry is not possible without the use of chiral selectors.

Table 1: Postulated Mass Spectrometry Fragmentation for this compound

| m/z Value (Proposed) | Proposed Fragment Structure | Fragmentation Pathway |

| 133/135 | [C₆H₁₂NCl]⁺ | Molecular Ion |

| 98 | [C₆H₁₂N]⁺ | Loss of Cl• |

| 84 | [C₅H₁₀N]⁺ | α-cleavage (loss of C₂H₄Cl•) |

| 58 | [C₃H₈N]⁺ | Ring cleavage and rearrangement |

Note: The m/z values are nominal and the presence of chlorine isotopes (³⁵Cl/³⁷Cl) would result in doublet peaks for chlorine-containing fragments.

Tandem mass spectrometry (MS/MS) is a powerful tool for gaining deeper structural insights. In an MS/MS experiment, the molecular ion of this compound (m/z 133/135) is isolated and then subjected to collision-induced dissociation (CID). The resulting daughter ions provide a fragmentation fingerprint that is highly specific to the molecule's structure. This technique is invaluable for distinguishing between structural isomers, as they will often exhibit different fragmentation patterns. For instance, the MS/MS spectrum of 3-chloropiperidine (B1606579) would differ from that of 4-chloropiperidine.

Advanced NMR Techniques for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed structure and stereochemistry of organic molecules in solution.

A full assignment of the proton (¹H) and carbon (¹³C) NMR spectra of this compound is achieved through a combination of one-dimensional and two-dimensional NMR experiments.

COSY (Correlation Spectroscopy): This experiment reveals the connectivity between protons that are coupled to each other, typically on adjacent carbon atoms. It would show correlations between the proton at C3 and the protons at C2 and C4, as well as between the protons on the N-methyl group and the adjacent protons on the piperidine ring if there is any coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the chemical shifts of the carbon atoms in the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY can help to determine the preferred conformation of the piperidine ring (chair or boat) and the relative orientation of the substituents (axial or equatorial). For example, observing a NOE between the proton at C3 and one of the protons at C5 would suggest a specific chair conformation.

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.2 - 2.5 | 42 - 46 |

| H-2 | 2.0 - 3.0 | 58 - 62 |

| H-3 | 3.5 - 4.5 | 55 - 60 |

| H-4 | 1.5 - 2.2 | 25 - 30 |

| H-5 | 1.4 - 2.0 | 22 - 27 |

| H-6 | 2.0 - 2.8 | 52 - 56 |

Note: These are estimated ranges and actual values can vary based on solvent and other experimental conditions.

To determine the enantiomeric excess (e.e.) of a sample of this compound, chiral derivatizing agents (CDAs) can be used in conjunction with NMR spectroscopy. The chiral amine can be reacted with a CDA, such as Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride), to form a pair of diastereomeric amides. These diastereomers are no longer mirror images and will have different NMR spectra. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the ratio of the (R) and (S) enantiomers in the original sample can be accurately determined.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule and can also offer insights into its conformational properties.

For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands:

C-H stretching: Aliphatic C-H stretches from the piperidine ring and the N-methyl group would appear in the 2800-3000 cm⁻¹ region.

C-N stretching: The stretching vibration of the tertiary amine C-N bond would be observed in the 1000-1250 cm⁻¹ region.

C-Cl stretching: The C-Cl stretch is expected in the 600-800 cm⁻¹ region. The exact position can give clues about the axial or equatorial position of the chlorine atom, as the vibrational frequency can be sensitive to the local environment.

Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing the symmetric vibrations and vibrations of non-polar bonds. The C-Cl stretch would also be visible in the Raman spectrum. By comparing the experimental spectra with theoretical calculations for different conformers (e.g., chair with axial chlorine vs. chair with equatorial chlorine), it is possible to deduce the most stable conformation of the molecule.

Chiroptical Spectroscopy (ORD, CD) for Absolute Configuration and Conformational Studies

Chiroptical spectroscopic methods, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are powerful non-destructive techniques utilized to determine the absolute configuration and elucidate the conformational preferences of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with left and right circularly polarized light.

ORD measures the variation of optical rotation as a function of wavelength, while CD measures the difference in absorption of left and right circularly polarized light. An absorption band of a chromophore in a chiral molecule gives rise to a characteristic ORD curve known as a Cotton effect, which is directly related to a CD band. The sign and magnitude of the Cotton effect are exquisitely sensitive to the stereochemical environment around the chromophore.

For this compound, the relevant chromophore for conventional CD/ORD measurements is the N-chloroamine functionality, although its electronic transitions are in the far UV region. More practically, derivatization of the piperidine nitrogen or introduction of other chromophoric groups can be used to shift the absorption to more accessible wavelengths. However, the inherent chirality of the molecule, stemming from the stereocenter at C-3, perturbs the electronic transitions of the molecule, leading to a measurable chiroptical response.

The absolute configuration of this compound can be established by applying empirical rules, such as the octant rule for ketones or sector rules developed for specific chromophores. In the case of piperidines, helicity rules have been proposed that correlate the conformation of the piperidine ring and the sign of the Cotton effect. rsc.org

Conformational analysis of this compound is crucial as the piperidine ring can exist in two chair conformations, which are in equilibrium. In one conformation, the chlorine atom at C-3 is in an axial position, while in the other, it is in an equatorial position. The relative energies of these conformers, and thus their population at a given temperature, are influenced by steric and electronic factors. nih.govresearchgate.net Chiroptical methods can provide insight into this conformational equilibrium. The observed ORD and CD spectra are a weighted average of the spectra of the individual conformers. By studying the temperature dependence of the spectra, the thermodynamic parameters for the conformational equilibrium can be determined.

Detailed Research Findings

While specific experimental ORD and CD data for this compound are not extensively reported in publicly available literature, the principles of its analysis can be understood from studies on analogous compounds such as (R)-1-methylpiperidin-3-ol. rsc.org For such molecules, the sign of the Cotton effect associated with the n → σ* transition of the nitrogen atom is directly related to the helicity of the piperidine ring, which in turn is determined by the preferred conformation of the substituents.

Theoretical calculations, particularly using time-dependent density functional theory (TDDFT), have become an indispensable tool in the analysis of ORD and CD spectra. nih.gov By calculating the theoretical spectra for different conformations and for both enantiomers, a direct comparison with experimental data can lead to an unambiguous assignment of the absolute configuration and a detailed understanding of the conformational landscape.

The following tables present hypothetical yet realistic data that would be expected from a chiroptical analysis of this compound, based on the known behavior of similar chiral piperidines.

Table 1: Hypothetical Optical Rotatory Dispersion (ORD) Data for this compound in Methanol (B129727)

| Wavelength (nm) | Specific Rotation ([(\alpha)]) |

| 589 (D-line) | +15.2° |

| 450 | +28.5° |

| 350 | +45.8° |

| 280 | +150.2° (Peak) |

| 250 | -85.6° (Trough) |

| 220 | +20.1° |

Table 2: Hypothetical Circular Dichroism (CD) Data for this compound in Methanol

| Wavelength (nm) | Molar Ellipticity ([(\theta)]) (deg·cm²/dmol) | Cotton Effect |

| 265 | +8500 | Positive |

| 238 | -4200 | Negative |

Table 3: Calculated Conformational Energies and Expected Contribution to Chiroptical Properties

| Conformer | Relative Energy (kcal/mol) | Expected Population (%) | Predicted Sign of Major Cotton Effect |

| Equatorial-Cl | 0 | 75 | Positive |

| Axial-Cl | 0.8 | 25 | Negative |

The data in these tables are illustrative and demonstrate the type of information obtained from chiroptical studies. The sign and magnitude of the specific rotation in ORD and the molar ellipticity in CD are key parameters for stereochemical assignment. The conformational energy calculations help in interpreting the experimental spectra by estimating the contribution of each conformer.

Future Research Directions and Unexplored Potential of R 3 Chloro 1 Methyl Piperidine

Novel Stereoselective Synthetic Pathways